molecular formula C15H15FO B3416532 (4-Ethylphenyl)(3-fluorophenyl)methanol CAS No. 844683-70-1

(4-Ethylphenyl)(3-fluorophenyl)methanol

Cat. No.: B3416532
CAS No.: 844683-70-1
M. Wt: 230.28 g/mol
InChI Key: WEGROKZPWGMYSN-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(3-fluorophenyl)methanol is an organic compound with the molecular formula C15H15FO It is a type of alcohol that features both ethyl and fluorophenyl groups attached to a methanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(3-fluorophenyl)methanol typically involves the reaction of 4-ethylbenzaldehyde with 3-fluorobenzylmagnesium chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(3-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: The major products are the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the fluorine atom with the nucleophilic group.

Scientific Research Applications

(4-Ethylphenyl)(3-fluorophenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(3-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the presence of the ethyl and fluorophenyl groups can affect the compound’s lipophilicity and ability to cross biological membranes, impacting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)(3-fluorophenyl)methanol
  • (4-Ethylphenyl)(2-fluorophenyl)methanol
  • (4-Ethylphenyl)(3-chlorophenyl)methanol

Uniqueness

(4-Ethylphenyl)(3-fluorophenyl)methanol is unique due to the specific positioning of the ethyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-ethylphenyl)-(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGROKZPWGMYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259186
Record name Benzenemethanol, α-(4-ethylphenyl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-70-1
Record name Benzenemethanol, α-(4-ethylphenyl)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-(4-ethylphenyl)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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